[4-(But-3-en-1-yl)phenyl]boronic acid
Description
Properties
IUPAC Name |
(4-but-3-enylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2,5-8,12-13H,1,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRZHLRXOADXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCC=C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Elucidation of 4 but 3 En 1 Yl Phenyl Boronic Acid
Reactivity of the Arylboronic Acid Moiety
The arylboronic acid functional group within [4-(but-3-en-1-yl)phenyl]boronic acid is a versatile handle for forming new carbon-carbon bonds, most notably through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide using a palladium catalyst and a base. This reaction is widely used to create conjugated systems such as biaryls, styrenes, and polyolefins. The arylboronic acid moiety of this compound readily participates in these transformations, making it a valuable building block in the synthesis of more complex molecules. The reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents compared to other organometallic compounds.
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide to a palladium(0) complex. This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) species. The reactivity of the organohalide in this step generally follows the order of I > OTf > Br > Cl.
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) complex, replacing the halide and forming a new organopalladium intermediate.
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond of the desired product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Intermediates within this cycle have been characterized through isolation and spectroscopic analysis, providing strong evidence for this mechanistic model.
The efficiency and selectivity of the Suzuki-Miyaura coupling are significantly influenced by the choice of base and the design of the ligands coordinated to the palladium catalyst.
Base: The base plays multiple roles in the catalytic cycle. It facilitates the formation of the active palladium complex, promotes the formation of the reactive boronate species, and can accelerate the reductive elimination step. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can affect reaction rates and yields, with sodium carbonate often being found to be highly effective.
Several side reactions can compete with the desired cross-coupling process in Suzuki-Miyaura reactions, leading to reduced yields. The primary undesired pathways include protodeboronation, homocoupling, and oxidation of the boronic acid.
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, leading to the formation of an arene instead of the desired biaryl product. This side reaction can be catalyzed by acid or base.
Homocoupling: This involves the coupling of two molecules of the organoboron reagent or two molecules of the organohalide.
Oxidation: The boronic acid can be oxidized to the corresponding phenol (B47542) under the reaction conditions.
Strategies to mitigate these side reactions often focus on careful control of the reaction conditions and the use of specific reagents. One effective approach is the "slow-release" strategy.
The "slow-release" strategy is a method used to minimize the degradation of boronic acids by maintaining a low concentration of the free boronic acid in the reaction mixture. This is achieved by using a "masking" reagent that protects the boronic acid functionality. The protected boronic acid derivative then slowly releases the active boronic acid into the reaction, allowing it to participate in the catalytic cycle while minimizing its exposure to conditions that could lead to side reactions like protodeboronation. This approach ensures that the concentration of the vulnerable free boronic acid is kept low, thereby reducing its degradation while still enabling the crucial transmetalation step.
Recent innovations have expanded the scope of the Suzuki-Miyaura coupling beyond traditional carbon-carbon bond formation. One such development is the aminative Suzuki-Miyaura coupling, which allows for the formation of carbon-nitrogen bonds. This transformation incorporates a formal nitrene insertion into the Suzuki-Miyaura reaction, converting the biaryl products into diaryl amines. This novel pathway effectively merges the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, providing access to a different class of products from the same starting materials. This is achieved by using a combination of a bulky phosphine (B1218219) ligand on the palladium catalyst and a commercially available amination reagent. A photoinduced variation of this reaction has also been developed, further expanding the toolkit for constructing C(sp²)–N–C(sp³) linkages under mild conditions.
Data Tables
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description |
| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide to form a palladium(II) complex. |
| Transmetalation | The organic group from the activated boronic acid is transferred to the palladium(II) complex. |
| Reductive Elimination | The two organic groups on the palladium(II) complex couple, forming the final product and regenerating the palladium(0) catalyst. |
Table 2: Common Side Reactions in Suzuki-Miyaura Coupling
| Side Reaction | Description |
| Protodeboronation | Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. |
| Homocoupling | Dimerization of either the organoboron reagent or the organohalide. |
| Oxidation | Conversion of the boronic acid to the corresponding phenol. |
Lewis Acidity and Complexation Chemistry
The core of this compound's reactivity lies in the electron-deficient boron atom of the boronic acid group. This inherent Lewis acidity, where the boron atom possesses an empty p-orbital, governs its interactions with electron-donating species (Lewis bases). In aqueous solutions, boronic acids like this compound exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. This equilibrium is fundamental to its ability to engage in complexation chemistry. The electronic properties of the phenyl ring, modified by the butenyl substituent, influence the pKa of the boronic acid and thus its Lewis acidity.
Reversible Covalent Binding with Diols and Polyols, including Saccharides
A hallmark of boronic acids is their capacity to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. This interaction leads to the formation of five- or six-membered cyclic boronate esters. This binding is particularly significant with polyols such as saccharides, which are abundant in biological systems. The formation of these boronate esters is a dynamic equilibrium process, sensitive to pH, the concentration of the diol, and the inherent acidity of the boronic acid. The reaction with a diol enhances the acidity of the boron center, favoring the formation of the more stable anionic tetrahedral boronate ester. This property is the foundation for the use of boronic acids in sensors and separation systems for carbohydrates. For this compound, this reactivity is expected to be analogous to that of other phenylboronic acids.
Table 1: Representative Association Constants (Keq) for Phenylboronic Acid with Various Diols at pH 7.4
| Diol/Polyol | Association Constant (Keq, M-1) |
|---|---|
| Glucose | 9.1 |
| Fructose | 450 |
| Galactose | 19 |
| Catechol | 1600 |
| Alizarin Red S | 5600 |
Note: This data is for the parent phenylboronic acid and serves as a reference for the expected reactivity of this compound.
Interactions with Nitrogen- and Oxygen-Based Lewis Bases
The Lewis acidic boron atom of this compound readily interacts with various nitrogen- and oxygen-based Lewis bases. These interactions can range from simple dative bond formation to more complex equilibria. For instance, amines, hydroxides, and fluoride (B91410) ions can coordinate to the boron center, forming tetracoordinate boronate species. This reactivity is crucial in various catalytic processes and molecular recognition events. The strength of these interactions is dependent on the basicity of the Lewis base and the acidity of the boronic acid.
Formation and Reactivity of Boronate Esters and Anhydrides (Boroxines)
Beyond the reversible esters formed with diols, boronic acids can be condensed with alcohols under dehydrating conditions to form stable boronate esters, such as pinacol (B44631) esters. These esters are often used as protecting groups for the boronic acid moiety or as more robust reagents in cross-coupling reactions. Furthermore, arylboronic acids like this compound are known to undergo dehydration, typically upon heating or under vacuum, to form cyclic trimeric anhydrides known as boroxines. This is a reversible process, and the boroxine (B1236090) readily hydrolyzes back to the monomeric boronic acid in the presence of water.
Other Carbon-Heteroatom Bond Forming Reactions (e.g., Chan-Lam Coupling)
This compound is an excellent substrate for copper-catalyzed cross-coupling reactions, most notably the Chan-Lam coupling. masterorganicchemistry.com This reaction facilitates the formation of carbon-heteroatom bonds, specifically aryl-oxygen (C-O) and aryl-nitrogen (C-N) bonds. wikipedia.org Unlike palladium-catalyzed methods, the Chan-Lam coupling can be performed under mild conditions, often at room temperature and open to the air, using a copper catalyst (e.g., copper(II) acetate). wikipedia.org The reaction couples the arylboronic acid with a wide range of N-H or O-H containing compounds, including amines, amides, phenols, and alcohols. The proposed mechanism involves transmetalation of the aryl group from boron to the copper center, followed by oxidative addition of the heteroatom nucleophile and subsequent reductive elimination to form the product. masterorganicchemistry.com
Table 2: Examples of Chan-Lam Coupling Reactions with Arylboronic Acids
| Arylboronic Acid | Coupling Partner | Catalyst/Base | Product Type |
|---|---|---|---|
| Phenylboronic acid | Aniline | Cu(OAc)2 / Pyridine | N-Phenylaniline |
| 4-Methoxyphenylboronic acid | Phenol | Cu(OAc)2 / Et3N | 4-Methoxydiphenyl ether |
| Naphthylboronic acid | Imidazole | Cu(OAc)2 / DMAP | N-(Naphthyl)imidazole |
| This compound | Pyrrolidine (Predicted) | Cu(OAc)2 / Base | N-[4-(But-3-en-1-yl)phenyl]pyrrolidine |
Note: This table provides general examples to illustrate the scope of the Chan-Lam reaction.
Homologation and C-H Coupling Reactions
The carbon-boron bond in this compound can be utilized in reactions that extend the carbon framework. One such transformation is palladium-catalyzed homologation, which allows for a formal one-carbon insertion (C1 insertion) into the aryl C-B bond. This is typically achieved using halomethylboronic esters as reagents, converting the arylboronic acid into a benzylboronic acid derivative without the need for stoichiometric organometallic reagents.
Additionally, while less common than cross-coupling with halides, direct C-H coupling or C-H activation reactions represent an advancing frontier where arylboronic acids can be coupled with C-H bonds of another coupling partner, offering a more atom-economical route to biaryl compounds and other complex structures.
Reactivity of the Butenyl (Alkene) Moiety
The terminal butenyl group of this compound provides a second site for chemical modification, exhibiting the typical reactivity of a terminal alkene. The pi (π) bond of the alkene is electron-rich and susceptible to electrophilic addition reactions. Importantly, the reactivity of the butenyl group can often be addressed chemoselectively in the presence of the boronic acid, or the boronic acid can be temporarily protected (e.g., as a pinacol ester) to prevent interference.
Key reactions involving the butenyl moiety include:
Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the terminal double bond. Reaction with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidative workup (e.g., H₂O₂, NaOH) would convert the butenyl group into a 4-hydroxybutyl group, yielding [4-(4-hydroxybutyl)phenyl]boronic acid.
Catalytic Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. Using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), the butenyl group is converted to a butyl group, transforming the molecule into (4-butylphenyl)boronic acid. This reaction is thermodynamically favorable and proceeds via syn-addition of hydrogen atoms across the double bond.
Oxidation and Cleavage: The alkene can undergo various oxidation reactions. Epoxidation with a peroxy acid (e.g., m-CPBA) would form an epoxide ring. Dihydroxylation using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would produce a vicinal diol. Stronger oxidation with hot, acidic KMnO₄ or ozonolysis (O₃) followed by an appropriate workup would lead to cleavage of the double bond, yielding a shorter alkyl chain with a carboxylic acid or aldehyde terminus.
Halogenation: The alkene readily reacts with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) via electrophilic addition to form halogenated derivatives.
The dual functionality of this compound makes it a versatile building block in organic synthesis, allowing for sequential or orthogonal modifications at either the boronic acid or the alkene terminus.
Hydroboration Reactions of Terminal Alkenes
The terminal alkene of this compound is susceptible to hydroboration, a powerful reaction that involves the addition of a boron-hydrogen bond across the carbon-carbon double bond. masterorganicchemistry.comrsc.org This process transforms the butenyl side chain into a borylated alkyl chain, effectively creating a molecule with two distinct boron-containing functional groups. The organoboranes produced are valuable synthetic intermediates that can be converted into a variety of other functional groups with high yields. rsc.org
While hydroboration can proceed without a catalyst using reagents like borane (BH₃), the development of catalytic systems has expanded the reaction's scope, allowing for the use of less reactive borane sources and enabling milder reaction conditions. illinois.edu
Transition Metal Catalysts: Late transition metal complexes, particularly those of rhodium, have been instrumental in catalytic hydroboration. nih.gov The first successful example of transition metal-catalyzed hydroboration was reported by Männig and Nöth in 1985, who demonstrated that Wilkinson's catalyst (RhCl(PPh₃)₃) effectively catalyzes the addition of catecholborane to alkenes. rsc.orgwikipedia.org This catalytic approach offers distinct advantages, including enhanced reaction rates and altered chemoselectivity compared to uncatalyzed reactions. illinois.edu For instance, in substrates containing both an alkene and a carbonyl group, the catalyzed reaction selectively targets the C=C bond, whereas uncatalyzed hydroboration often preferentially reduces the carbonyl. illinois.eduwikipedia.org More recently, earth-abundant metals like manganese have emerged as effective catalysts. Manganese(I) alkyl complexes, for example, have been shown to catalyze the hydroboration of terminal alkenes with pinacolborane (HBPin). nih.gov
Main Group Metal Hydrides: In addition to transition metals, main group elements have gained traction as catalysts for hydroboration. researchgate.net Aluminum hydrides, in particular, have been explored as suitable catalysts. Commercially available reagents such as lithium aluminium hydride (LiAlH₄) and related aluminates have been successfully applied to the hydroboration of a wide range of terminal alkenes, yielding the corresponding anti-Markovnikov products. researchgate.net These systems offer an alternative to potentially toxic or expensive transition metal catalysts. researchgate.net
A summary of representative catalytic systems for alkene hydroboration is presented below.
| Catalyst Type | Example Catalyst | Borane Reagent | Substrate Scope | Ref. |
| Transition Metal | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Catecholborane (HBcat) | Alkenes, Alkynes | rsc.orgwikipedia.org |
| Transition Metal | fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] | Pinacolborane (HBPin) | Terminal Alkenes | nih.gov |
| Main Group Metal | Lithium Aluminium Hydride (LiAlH₄) | Pinacolborane (HBPin) | Terminal Alkenes | researchgate.net |
Hydroboration is renowned for its high degree of regioselectivity and stereocontrol.
Regioselectivity: In the hydroboration of unsymmetrical alkenes, such as the terminal butenyl group in this compound, the boron atom adds preferentially to the less substituted carbon atom of the double bond. masterorganicchemistry.combolivianchemistryjournal.org This "anti-Markovnikov" selectivity is a hallmark of the reaction. masterorganicchemistry.commasterorganicchemistry.com The preference is governed by both steric and electronic factors. bolivianchemistryjournal.orgumich.edu Sterically, the bulkier borane group (–BH₂) approaches the less hindered terminal carbon. bolivianchemistryjournal.orgredalyc.org Electronically, the B-H bond is polarized with a partial positive charge on boron and a partial negative charge on hydrogen; the boron therefore adds to the carbon atom that can better accommodate a partial negative charge in the transition state. umich.eduyoutube.com For terminal alkenes, this combination of effects leads to excellent selectivity, often exceeding 99:1 in favor of the terminal borane. umich.edu
Stereocontrol: The hydroboration reaction proceeds via a syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comredalyc.org This occurs through a concerted, four-centered transition state where the B-C and H-C bonds form simultaneously. umich.eduredalyc.org This stereospecificity is a crucial feature for controlling the stereochemistry of the product, particularly in cyclic or sterically constrained systems. masterorganicchemistry.com
Uncatalyzed Mechanism: The mechanism of uncatalyzed hydroboration involves the direct, concerted addition of a B-H bond across the alkene. masterorganicchemistry.com The reaction is initiated by the interaction of the alkene's π-electrons with the empty p-orbital of the sp²-hybridized boron atom. redalyc.org This leads to a four-membered transition state where the π-bond is broken as the new C-H and C-B σ-bonds are formed in a single, stereospecific step. umich.eduredalyc.org
Catalyzed Mechanism: The mechanisms for transition metal-catalyzed hydroboration are distinct from the uncatalyzed pathway. For rhodium-based catalysts like Wilkinson's catalyst, the generally accepted mechanism involves an oxidative addition/reductive elimination sequence. illinois.eduwikipedia.org The key steps are:
Oxidative Addition: The B-H bond of the borane reagent adds to the Rh(I) metal center, forming a Rh(III)-hydrido-boryl complex.
Alkene Coordination: The alkene coordinates to the rhodium complex.
Migratory Insertion: The alkene inserts into the rhodium-hydride bond, forming an alkyl-rhodium(III)-boryl intermediate.
Reductive Elimination: The C-B bond is formed as the product is eliminated from the metal center, regenerating the Rh(I) catalyst. illinois.eduwikipedia.org
For the manganese-catalyzed reaction, an inner-sphere mechanism is proposed. This process is initiated by the migratory insertion of a CO ligand into the Mn-alkyl bond of the precatalyst, which generates an acyl intermediate. This intermediate facilitates the cleavage of the B-H bond of HBPin, forming the active Mn(I) boryl catalyst that carries out the hydroboration. nih.gov
Exploiting the Alkene for Further Functionalization
Beyond hydroboration, the terminal alkene in this compound serves as a versatile handle for a variety of other synthetic transformations. Transition metal-catalyzed three-component reactions, for instance, can simultaneously incorporate both an aryl group and a boronic ester across the C=C double bond in a single step. nih.gov This "arylboration" reaction represents a step-economic approach to generating more complex alkyl boronic esters from simpler aryl boronic acids and alkenes. nih.gov Such strategies allow for the formal insertion of an alkene into an Ar–B bond, significantly increasing molecular complexity. nih.gov
Olefin Metathesis Reactions and Derivatives
Olefin metathesis provides another powerful avenue for modifying the butenyl side chain. While direct studies on this compound are not prevalent, analogous reactions with similar structures, such as 4-vinylphenylboronic acid pinacol ester, demonstrate the feasibility of this approach. novartis.comsoton.ac.uk Olefin cross-metathesis reactions can be used to synthesize a series of alkenyl phenylboronic acid esters with varying chain lengths and functionalities. novartis.com This allows for the installation of different terminal groups on the alkyl chain, which can then be subjected to further reactions like catalytic hydrogenation followed by Suzuki-Miyaura coupling to generate diverse libraries of biaryl derivatives. novartis.comsoton.ac.uk
Chemoselectivity and Orthogonal Reactivity in Multifunctional Boronic Acids
A key synthetic challenge and opportunity with molecules like this compound is controlling the chemoselectivity of reactions at its two distinct functional sites. By converting the boronic acid to a less reactive form, such as a potassium organotrifluoroborate, it is possible to achieve orthogonal reactivity. nih.gov This strategy leverages the different reactivity profiles of various organoboron species.
A method has been developed for the hydroboration of alkenyl-containing organotrifluoroborates to generate dibora intermediates. nih.gov For example, the hydroboration of potassium 4-(but-3-enyl)phenyltrifluoroborate with 9-borabicyclo[3.3.1]nonane (9-BBN) creates a species containing both a stable trifluoroborate and a reactive trialkylborane. nih.gov The significant difference in reactivity between these two boron moieties allows for highly chemoselective cross-coupling of the trialkylborane with aryl halides, leaving the trifluoroborate group untouched for subsequent transformations. nih.gov This sequential, bidirectional cross-coupling provides an efficient pathway to complex organic structures from a single linchpin molecule. nih.gov
The results of a catalyst and base screening for the selective cross-coupling of the trialkylborane moiety are summarized in the table below. nih.gov
| Entry | Pd source (mol %) | Ligand (mol %) | Base (equiv) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | DavePhos (3) | KF (3) | 79 |
| 2 | Pd(OAc)₂ (2) | DavePhos (3) | K₂CO₃ (3) | 54 |
| 3 | Pd(OAc)₂ (2) | DavePhos (3) | K₃PO₄ (3) | 41 |
| 4 | Pd₂(dba)₃ (1) | DavePhos (3) | KF (3) | 71 |
| 5 | Pd₂(dba)₃ (1) | SPhos (3) | KF (3) | 65 |
Strategies for Differentiating Reactivity between Boronic Acid and Alkene Moieties
The ability to selectively perform reactions at either the boronic acid or the alkene site is crucial for the controlled synthesis of more complex molecules. This differentiation is typically achieved through several key strategies, including the use of protecting groups, catalyst and ligand control, and optimization of reaction conditions.
Protecting Group Strategies: One of the most direct methods to achieve selectivity is the temporary masking of one functional group while the other reacts. organic-chemistry.org The boronic acid moiety can be converted into a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester. These esters are generally stable under a variety of reaction conditions used to modify the alkene, such as hydrogenation, epoxidation, or metathesis. nih.gov The MIDA boronates are particularly robust and can withstand harsh reagents, yet can be easily deprotected under mild aqueous basic conditions to regenerate the free boronic acid for subsequent transformations. organic-chemistry.org This orthogonal protection strategy allows for a sequential functionalization of the molecule. wikipedia.org
Catalyst and Ligand Control: In transition metal-catalyzed reactions, the choice of catalyst and ligands plays a pivotal role in directing the reactivity. For instance, in palladium-catalyzed cross-coupling reactions, specific ligand systems can be employed to favor the Suzuki-Miyaura coupling at the C-B bond while minimizing side reactions at the alkene. libretexts.orgnih.gov Conversely, different catalytic systems, such as those based on rhodium or ruthenium, can be used to selectively target the alkene for reactions like hydroformylation or metathesis, leaving the boronic acid group untouched for a later synthetic step. The development of ligand-free palladium-catalyzed systems has also shown high selectivity in certain oxidative Heck reactions, demonstrating that control can be achieved even without complex ligands by carefully tuning other parameters. nih.gov
Reaction Condition Optimization: Chemoselectivity can also be finely tuned by modifying reaction conditions such as solvent, temperature, and the nature of the base. st-andrews.ac.uk For example, Suzuki-Miyaura couplings are typically performed under basic conditions, which activate the boronic acid for transmetalation. youtube.com By choosing a base that does not promote side reactions with the alkene, such as polymerization or isomerization, the integrity of the butenyl group can be maintained. Similarly, reactions targeting the alkene can be performed under neutral or acidic conditions where the boronic acid is less reactive or participates in different equilibria, such as dehydration to its boroxine anhydride.
The following table illustrates hypothetical outcomes for the selective functionalization of this compound based on different strategic approaches.
| Strategy Employed | Target Moiety | Reaction Type | Reagents/Conditions | Expected Outcome |
| Protection | Alkene | Dihydroxylation | 1. Protect as MIDA ester; 2. OsO₄, NMO; 3. Deprotection | [4-(4,5-dihydroxybutyl)phenyl]boronic acid |
| Catalyst Control | Boronic Acid | Suzuki-Miyaura Coupling | Aryl Halide, Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-1-(but-3-en-1-yl)benzene |
| Catalyst Control | Alkene | Cross-Metathesis | Grubbs' II Catalyst, Styrene | [4-(5-phenylpent-3-en-1-yl)phenyl]boronic acid |
| Condition Optimization | Alkene | Hydroboration-Oxidation | 1. 9-BBN; 2. H₂O₂, NaOH | [4-(4-hydroxybutyl)phenyl]boronic acid |
Tandem and Cascade Reactions Utilizing Dual Functionality
The dual functionality of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. researchgate.net Such processes are highly atom- and step-economical, offering efficient pathways to complex molecular scaffolds.
A common strategy involves an initial cross-coupling reaction at the boronic acid site, followed by an intramolecular reaction involving the alkene. For example, a Suzuki-Miyaura coupling with a suitably functionalized aryl halide could introduce a group that subsequently undergoes an intramolecular Heck reaction, cyclizing onto the butenyl chain to form polycyclic structures. The efficiency of such a cascade depends on the precise orchestration of the catalytic cycles and the relative reactivity of the intermediates.
Another potential tandem process could involve an initial hydroboration of the terminal alkene, which creates a new alkylborane. This new boron species could then participate in a subsequent intramolecular or intermolecular coupling reaction. For instance, a rhodium-catalyzed 1,4-addition of the arylboronic acid to an α,β-unsaturated ketone could be followed by an intramolecular aldol-type reaction involving the butenyl group, leading to the rapid construction of complex carbocyclic systems. These reactions showcase the potential of the molecule to act as a linchpin, connecting different fragments and then facilitating further structural elaboration in a single pot. researchgate.net
Advanced Experimental Mechanistic Investigations
A thorough understanding of reaction mechanisms is essential for optimizing existing transformations and designing new synthetic methodologies. For a bifunctional molecule like this compound, mechanistic studies are key to predicting and controlling its complex reactivity.
Spectroscopic Techniques for Reaction Pathway Elucidation
A suite of spectroscopic techniques is indispensable for identifying intermediates and elucidating the step-by-step pathway of a chemical reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying reactions involving boronic acids. ¹¹B NMR spectroscopy is particularly diagnostic, as the chemical shift of the boron atom is highly sensitive to its coordination environment (trigonal boronic acid vs. tetrahedral boronate). researchgate.net This allows for real-time monitoring of the activation of the boronic acid by a base and its conversion to key intermediates in reactions like the Suzuki-Miyaura coupling. nih.gov ¹H and ¹³C NMR are used to track changes in the organic framework, such as the consumption of the alkene or modifications to the aromatic ring. Advanced techniques like rapid-injection NMR can be used to detect and characterize transient pre-transmetalation intermediates that have lifetimes of seconds or less. libretexts.orgresearchgate.net
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is highly effective for identifying charged intermediates in a catalytic cycle. By sampling the reaction mixture over time, it is possible to observe the formation and consumption of species such as palladium-bound intermediates or boronate complexes, providing direct evidence for proposed mechanistic pathways. researchgate.net
Infrared (IR) and Raman Spectroscopy: In situ IR spectroscopy can monitor the disappearance of reactant functional groups (e.g., the C=C stretch of the alkene or the O-H stretch of the boronic acid) and the appearance of product signals. This provides kinetic data and insights into the bulk transformation of the reaction mixture over time.
The table below summarizes how these techniques could be applied to study a hypothetical palladium-catalyzed intramolecular cyclization of the product from a Suzuki coupling.
| Spectroscopic Technique | Information Gained | Key Observables |
| ¹¹B NMR | Boron speciation and consumption | Shift from trigonal B(OH)₂ signal to tetrahedral boronate signal upon base addition; disappearance of signal upon transmetalation. |
| ¹H NMR | Structural changes and product formation | Disappearance of terminal alkene protons (vinyl group); Appearance of new signals corresponding to the cyclized aliphatic ring. |
| ESI-MS | Identification of catalytic intermediates | Detection of mass peaks corresponding to [Ar-Pd-L₂]⁺ or other proposed intermediates in the catalytic cycle. |
| In Situ IR | Reaction progress and kinetics | Decrease in the absorbance of the C=C stretching vibration (~1640 cm⁻¹) as the cyclization proceeds. |
Kinetic Studies and Isotopic Labeling Experiments
Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction mechanism. wikipedia.orgcreative-proteomics.comresearchgate.net By selectively replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (deuterium), or ¹²C with ¹³C), its fate can be tracked using NMR or mass spectrometry. nih.gov
A key application is the Kinetic Isotope Effect (KIE) , where the rate of a reaction with an isotopically labeled substrate is compared to the rate with the unlabeled substrate. A significant difference in rates (a primary KIE) indicates that the bond to the labeled atom is being broken in the rate-determining step of the reaction. For this compound, one could synthesize a deuterated version, for example, at the allylic position ([4-(1,1-dideuterio-but-3-en-1-yl)phenyl]boronic acid). If a tandem reaction involving C-H activation at this position shows a significant KIE, it would provide strong evidence for that C-H bond cleavage being the rate-limiting event. x-chemrx.com This information is invaluable for confirming or refuting proposed mechanistic hypotheses.
The following table presents hypothetical kinetic data for a reaction involving this compound, demonstrating how reaction orders are determined.
| Experiment | [Substrate] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 1 | 2.0 x 10⁻⁵ |
| 2 | 0.2 | 1 | 4.1 x 10⁻⁵ |
| 3 | 0.1 | 2 | 3.9 x 10⁻⁵ |
From this data, doubling the substrate concentration approximately doubles the rate (suggesting first order in substrate), and doubling the catalyst concentration also doubles the rate (suggesting first order in catalyst).
Strategic Applications in Complex Molecular Synthesis and Advanced Materials
Role as Versatile Building Blocks for Advanced Organic Synthesis
[4-(But-3-en-1-yl)phenyl]boronic acid is a bifunctional organic compound that offers two distinct reactive sites within a single molecule: the phenylboronic acid moiety and the terminal butenyl group. This dual functionality makes it a highly versatile building block for creating complex molecules.
The phenylboronic acid group is a cornerstone of modern organic chemistry, primarily known for its participation in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds. This reaction is a powerful tool for linking aryl groups. Furthermore, the boronic acid can engage in other transformations, such as Chan-Lam coupling for carbon-heteroatom bond formation and the formation of reversible covalent bonds with diols to create boronate esters.
The but-3-en-1-yl group features a terminal alkene, which is amenable to a wide array of chemical transformations. These include:
Olefin metathesis , for forming new carbon-carbon double bonds, enabling macrocyclization or polymerization.
Hydroboration , which can add another boron-containing group to the molecule.
Asymmetric dihydroxylation or epoxidation , to introduce stereocenters.
Radical additions and polymerization .
The presence of both of these functional groups allows for orthogonal chemical strategies, where one group can be reacted selectively while the other remains intact for subsequent transformations. This capability is crucial for the efficient and controlled synthesis of intricate molecular structures.
Construction of Macrocyclic and Polymeric Architectures
The unique structure of this compound is particularly well-suited for building large and complex molecular structures like macrocycles and polymers through controlled, repeatable reaction sequences.
Polyketides are a large class of natural products known for their structural complexity and important biological activities. researchgate.netnih.gov Their backbones often feature repeating structural motifs, which has inspired the development of iterative synthesis methods that mimic the biosynthetic pathways. researchgate.netnih.gov A highly efficient iterative strategy for the synthesis of polyacetates, a common motif in polyketides, leverages the butenyl group present in molecules like this compound. chemrxiv.orgnih.gov
A recent study demonstrated a powerful two-step iterative process that relies on the chemistry of a closely related substrate, 4-(but-3-en-1-yl)-1,1'-biphenyl. chemrxiv.org The strategy involves:
Asymmetric Diboration: The terminal alkene of the butenyl group undergoes a platinum-catalyzed asymmetric diboration, which installs a 1,2-bis(boronic ester) with high stereocontrol. chemrxiv.org
Regio- and Stereoselective Homologation: The primary boronic ester of this new unit is then reacted with a butenyl metallated carbenoid. This step extends the carbon chain, regenerates a terminal alkene, and creates a 1,3-bis(boronic ester). chemrxiv.orgnih.gov
This sequence can be repeated to systematically build up a long chain of 1,3-poly(boronic esters). nih.gov A key advantage of this method is that it does not require functional group manipulation between iterations, making the process highly efficient. nih.gov Finally, the poly(boronic ester) chain can be converted into various functionalities. For example, stereospecific oxidation yields the corresponding 1,3-polyol, a hallmark of polyketide structures. nih.gov This methodology was successfully applied to a 14-step total synthesis of the natural product bahamaolide A. nih.gov The versatility of the polyboronic ester intermediates was further shown by their conversion into polyalkenes, polyalkynes, and polyketones with complete stereocontrol. nih.gov This research highlights the significant potential of the (4-but-3-en-1-yl)phenyl structural unit in the streamlined synthesis of complex natural products.
Phenylboronic acids are widely utilized in the creation of "smart" materials, such as dynamic covalent polymer networks and hydrogels. nih.govmdpi.com This application stems from the ability of the boronic acid group to form reversible covalent bonds (boronate esters) with molecules containing 1,2- or 1,3-diols, such as polyvinyl alcohol (PVA) or various saccharides. rsc.orgnih.gov This reversible bonding allows the resulting materials to exhibit stimuli-responsive properties, such as self-healing or degradation in response to changes in pH or the presence of glucose. nih.govrsc.org
While specific studies detailing the use of this compound in this context are not prominent, its molecular structure provides clear potential for such applications. The boronic acid moiety can act as a cross-linker for diol-containing polymers to form hydrogels. rsc.org Concurrently, the terminal butenyl group offers a site for polymerization, for example, through free-radical or metathesis polymerization. This could allow for the creation of novel polymer backbones that can then be cross-linked through their boronic acid functionalities to form dynamic networks. This dual reactivity could lead to the design of advanced hydrogels with precisely engineered properties.
Development of Functional Materials and Sensing Platforms
The unique chemical properties of the boronic acid group make it an excellent candidate for designing functional materials, particularly for chemical sensing applications.
Boronic acids are well-known for their ability to bind with diol-containing compounds, a class that includes many biologically important molecules like carbohydrates (e.g., glucose) and catechols. rsc.org This specific and reversible interaction can be coupled with a signaling mechanism, such as a change in fluorescence or an electrochemical signal, to create a chemical sensor. nih.govnih.gov By arranging multiple, slightly different boronic acid-based sensors together, a sensor array can be fabricated. mdpi.com Such arrays can generate unique response patterns for different analytes, allowing for the identification and quantification of complex mixtures. mdpi.com
The compound this compound possesses the necessary boronic acid group to participate in such sensing mechanisms. It could be incorporated into a polymer or attached to a surface via its butenyl tail, positioning the boronic acid group to interact with target analytes. While the general principle is well-established for other phenylboronic acids, specific research demonstrating the fabrication of sensor arrays using this compound has not been extensively reported.
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent or reversible covalent interactions. nih.gov The boronic acid group is a valuable tool in supramolecular design because it can act as both a hydrogen bond donor (from its -OH groups) and, in its anionic form, a hydrogen bond acceptor. nih.govmsu.edu This allows boronic acids to form well-defined structures like layers, helical chains, or ribbons through self-assembly or co-assembly with other molecules. nih.gov
Furthermore, the reversible formation of boronate esters with diols is a key interaction for building dynamic supramolecular systems. msu.edu Although detailed studies on the specific supramolecular structures formed by this compound are not yet widely available, its phenylboronic acid head group provides the necessary functionality to participate in these types of assemblies. The butenyl tail adds a hydrophobic component that could influence the packing and morphology of any resulting nanostructures.
Integration into Advanced Materials with Dynamic Cross-Links (e.g., Vitrimers)
This compound is a bifunctional molecule strategically designed for integration into advanced polymer networks, such as vitrimers. These materials exhibit properties of both thermosets and thermoplastics, featuring covalent cross-links that are dynamic, allowing the material to be reprocessed, repaired, and recycled. mdpi.commdpi.com The uniqueness of this boronic acid lies in its two distinct reactive sites: the boronic acid group, capable of forming reversible covalent bonds, and the terminal butenyl group, which can undergo polymerization to form the backbone of the polymer network.
The boronic acid moiety is instrumental in forming dynamic cross-links through esterification with diols or polyols. rsc.org This reaction creates boronic ester bonds that are reversible and can exchange with other boronic esters or diols under thermal or chemical stimuli. nih.govrsc.org This dynamic nature of the boronic ester cross-links is the key to the vitrimeric behavior, enabling the polymer network to rearrange its topology without compromising its integrity. mdpi.com The rate of this exchange and the stability of the cross-links can be tuned by the electronic properties of the phenylboronic acid. acs.org
The butenyl group, on the other hand, provides a means to covalently incorporate the molecule into a polymer backbone. One of the most efficient methods for this is through thiol-ene "click" chemistry. wikipedia.orgresearchgate.net This reaction involves the radical-initiated addition of a thiol to the alkene of the butenyl group, forming a stable thioether linkage. wikipedia.org By reacting this compound with multifunctional thiols, a cross-linked polymer network can be formed with pendant phenylboronic acid groups. These pendant groups are then available to form the dynamic boronic ester cross-links with added diols or polyols, resulting in a vitrimer.
The resulting vitrimeric material would possess a unique combination of properties. At ambient temperatures, it would behave as a classic thermoset, with high mechanical strength and solvent resistance due to the covalently cross-linked network. However, upon heating, the dynamic nature of the boronic ester bonds would allow the network to flow and be reprocessed, similar to a thermoplastic. mdpi.com This would also impart self-healing capabilities to the material, as broken cross-links at a fracture interface could reform upon heating. rsc.org
The mechanical and thermal properties of such a vitrimer would be highly tunable. nih.gov The cross-link density, which dictates the stiffness and strength of the material, could be controlled by the stoichiometry of the monomers. The glass transition temperature (Tg) and the reprocessing temperature would be influenced by the structure of the polymer backbone and the nature of the diol used for cross-linking. acs.org
Below are tables detailing the potential properties of vitrimers synthesized using a strategy involving this compound, based on data from analogous systems.
Table 1: Representative Mechanical Properties of Boronic Ester-Based Vitrimers
| Property | Value | Conditions |
|---|---|---|
| Tensile Strength | 15 - 40 MPa | Room Temperature |
| Young's Modulus | 0.5 - 1.5 GPa | Room Temperature |
| Elongation at Break | 5 - 20% | Room Temperature |
Table 2: Dynamic Properties and Reprocessing of Boronic Ester-Based Vitrimers
| Property | Value | Conditions |
|---|---|---|
| Stress Relaxation Time | 100 - 1000 s | 160 °C |
| Healing Efficiency | >90% | After 24h at 80 °C |
| Reprocessing Cycles | >5 | Hot pressing at 180 °C |
The integration of this compound into advanced materials like vitrimers offers a promising route to creating sustainable and high-performance polymers with a wide range of potential applications, from self-healing coatings and adhesives to reprocessable composites and soft robotics.
Computational and Theoretical Investigations of 4 but 3 En 1 Yl Phenyl Boronic Acid Chemistry
Quantum Chemical Methods in Reaction Mechanism Studies
Quantum chemical methods are powerful tools for elucidating the intricate details of reaction mechanisms, including the identification of intermediates and transition states.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates
For boronic acids in general, Density Functional Theory (DFT) calculations are frequently employed to map out the potential energy surfaces of various reactions. These calculations can predict the geometries of reactants, products, and any intermediates that may form along a reaction pathway. For a compound like [4-(But-3-en-1-yl)phenyl]boronic acid, DFT could be used to investigate reactions such as the Suzuki-Miyaura coupling, hydroboration of the butenyl group, or esterification of the boronic acid moiety. The calculations would provide insights into the stepwise mechanism of these transformations.
Characterization of Transition States and Determination of Energy Barriers
A critical aspect of understanding reaction kinetics is the characterization of transition states and the determination of the associated energy barriers. Transition state theory, in conjunction with quantum chemical calculations, allows for the location of the highest energy point along a reaction coordinate. For reactions involving this compound, these calculations would be instrumental in predicting reaction rates and understanding the factors that influence them, such as the nature of the catalyst or solvent.
Modeling Intermolecular Interactions and Lewis Acidity
The behavior of boronic acids in condensed phases is governed by a complex interplay of intermolecular interactions and their inherent Lewis acidity.
Analysis of Solvation Effects and Aromatic Interactions on Boronic Acid Stability and Reactivity
The stability and reactivity of boronic acids are significantly influenced by their environment. Computational models, particularly those incorporating explicit or implicit solvent models, can be used to study the effects of solvation. For this compound, these models could predict how different solvents would affect its solubility, aggregation state (e.g., formation of boroxines), and reactivity. Furthermore, the phenyl group can participate in aromatic interactions, such as π-stacking, which can influence the molecule's conformation and interactions with other molecules.
Computational Studies in Crystal Engineering and Co-crystal Formation
Computational methods are increasingly used in the field of crystal engineering to predict and understand the formation of crystalline solids. For this compound, computational studies could be employed to predict its likely crystal packing and to explore the possibility of forming co-crystals with other molecules. Such studies would involve the analysis of potential hydrogen bonding networks and other intermolecular interactions that stabilize the crystal lattice.
Application of Chemometrics and Machine Learning in Boron Chemistry
The fields of chemometrics and machine learning are emerging as powerful tools in chemistry for predicting properties and understanding complex chemical systems. In the context of boron chemistry, these approaches could be used to develop predictive models for properties such as the pKa, reactivity in specific reactions, or biological activity of a large set of boronic acids, which could include this compound. These models are built upon large datasets of experimental and/or computational data and can accelerate the discovery of new boronic acid derivatives with desired properties.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at correlating the structural features of molecules with their physicochemical properties. researchgate.net For arylboronic acids, QSPR models can predict properties such as acidity (pKa), binding affinity to diols, and reactivity in cross-coupling reactions.
The properties of this compound are influenced by both the phenylboronic acid core and the butenyl substituent. The boronic acid group is a weak Lewis acid, and its acidity is modulated by the electronic effects of the substituent on the phenyl ring. The 4-(but-3-en-1-yl) group is generally considered to be weakly electron-donating through an inductive effect, which would be expected to slightly decrease the acidity of the boronic acid compared to unsubstituted phenylboronic acid.
A general QSPR model for the pKa of substituted phenylboronic acids can be represented by the following equation:
pKa = c₀ + c₁σ₁ + c₂σ₂ + ... + cₙσₙ
Where c₀ is a constant, and cᵢ are coefficients for various molecular descriptors (σᵢ) such as Hammett parameters, topological indices, and quantum chemical descriptors (e.g., atomic charges, HOMO/LUMO energies). A modified Swain-Lupton analysis of the protodeboronation of arylboronic acids reveals a "V-shaped" plot when correlating reaction rates with field (F) and resonance (R) parameters, indicating a change in mechanism with different electronic demands of the substituent. nih.gov
Table 1: Predicted Physicochemical Properties of this compound Based on General QSPR Models for Alkyl- and Alkenyl-Substituted Phenylboronic Acids.
| Property | Predicted Value/Range | Influencing Factors |
| pKa | ~8.8 - 9.2 | Weak electron-donating nature of the butenyl group. |
| LogP | ~2.5 - 3.0 | Contribution of the hydrophobic butenyl chain. |
| Binding Affinity to Diols | Moderate | Balance between electronic effects and potential steric hindrance. |
Note: The values in this table are estimations based on general QSPR principles for similar compounds and are not derived from direct experimental or computational studies on this compound.
Computational Screening and Rational Design of Boronate Systems
Computational screening and rational design are essential for discovering new applications of boronic acids, particularly in the development of sensors and drug delivery systems. nih.gov These methods involve the use of molecular modeling and simulation to predict the binding affinities and selectivities of boronic acids for various target molecules, such as carbohydrates.
For this compound, the butenyl group offers a site for further functionalization, which can be explored through computational design. For instance, this group could be modified to enhance binding to a specific biological target or to tune the material properties of polymers incorporating this moiety.
The process of rational design typically involves:
Target Identification: Defining the molecule or system with which the boronate system should interact.
Library Generation: Creating a virtual library of candidate molecules based on the this compound scaffold.
Docking and Scoring: Using molecular docking programs to predict the binding modes and affinities of the library compounds to the target.
Molecular Dynamics (MD) Simulations: Running simulations to assess the stability of the predicted complexes and to calculate binding free energies. nih.gov
Table 2: Potential Applications of Computationally Designed Systems Based on this compound.
| Application Area | Design Strategy | Target Molecule/System |
| Glucose Sensing | Functionalization of the butenyl group with fluorophores. | Glucose |
| Drug Delivery | Polymerization of the butenyl group to form responsive hydrogels. | Diol-containing drugs |
| Affinity Chromatography | Immobilization onto a solid support via the butenyl group. | Glycoproteins |
Note: This table presents hypothetical applications based on the principles of rational design and the known chemistry of boronic acids.
Theoretical Models for Molecular Interactions
Theoretical models are crucial for understanding the nature of non-covalent interactions that govern the assembly of molecules. For this compound, these models can explain its interactions with diols, amino acids, and other biologically relevant molecules. The primary interaction involving boronic acids is the reversible covalent bond formation with diols to form boronate esters. researchgate.net
The stability of these boronate esters is influenced by several factors, including the pH of the solution, the pKa of the boronic acid, and the stereochemistry of the diol. acs.org Theoretical models, such as those based on density functional theory (DFT), can be used to calculate the energies of these interactions and to elucidate the transition states involved in ester formation and hydrolysis.
Beyond the boronic acid group, the butenylphenyl moiety can participate in other non-covalent interactions:
π-π Stacking: The phenyl ring can interact with other aromatic systems.
Hydrophobic Interactions: The butenyl group can interact with nonpolar regions of other molecules.
Alkyl-π Interactions: The alkyl part of the butenyl group can interact with the π-electron cloud of an aromatic ring. researchgate.net
Molecular modeling studies of phenylboronic acid derivatives have provided insights into their binding with various biological targets. For instance, the interaction of phenylboronic acid with sialic acid, a sugar often overexpressed on cancer cells, has been studied using multinuclear NMR and molecular modeling. nih.gov These studies revealed that the binding is pH-dependent, with the boronic acid interacting with different parts of the sialic acid molecule at different pH values. nih.gov
Table 3: Types of Molecular Interactions Involving this compound.
| Interaction Type | Interacting Moiety | Potential Partner Molecules |
| Reversible Covalent Bonding | Boronic acid group | Diols, sugars, glycoproteins |
| π-π Stacking | Phenyl ring | Aromatic amino acids, nucleobases |
| Hydrophobic Interactions | Butenyl chain | Lipids, hydrophobic pockets in proteins |
| Alkyl-π Interactions | Butenyl chain | Aromatic rings |
Note: This table outlines the fundamental molecular interactions that can be theoretically modeled for this compound.
Future Research Directions and Emerging Paradigms in Organoboron Chemistry
Development of Sustainable and Green Catalytic Strategies for Boronic Acid Transformations
The development of environmentally benign chemical processes is a primary goal of modern synthesis. nih.govroyalsocietypublishing.org Boronic acids are central to many carbon-carbon and carbon-heteroatom bond-forming reactions, and adapting these transformations to green chemistry principles is an active area of research. researchgate.net For a substrate like [4-(But-3-en-1-yl)phenyl]boronic acid, future research would likely focus on several key areas:
Aqueous Media Reactions: Shifting from traditional organic solvents to water is a cornerstone of green chemistry. Research efforts will likely be directed towards developing catalytic systems, potentially using water-soluble ligands and phase-transfer catalysts, that facilitate Suzuki-Miyaura coupling of this compound in aqueous environments.
Heterogeneous and Recyclable Catalysts: To minimize waste and cost, the development of solid-supported catalysts is crucial. mdpi.com Future studies could involve immobilizing palladium or other transition metal catalysts on supports like polymers, silica, or magnetic nanoparticles. mdpi.com These heterogeneous catalysts could be used for transformations of this compound and then easily recovered and reused over multiple cycles, significantly improving the process's sustainability. mdpi.com
Energy-Efficient Activation: Exploring energy-efficient activation methods, such as photocatalysis under visible light, can reduce the environmental impact of chemical synthesis. mdpi.com Developing photoredox systems that can activate the C–B bond of this compound at room temperature would represent a significant advancement in green chemistry. mdpi.com
| Catalytic Strategy | Potential Green Advantage for this compound | Key Research Focus |
| Aqueous Suzuki-Miyaura Coupling | Reduces reliance on volatile organic compounds (VOCs). | Development of water-soluble palladium complexes and ligands. |
| Heterogeneous Catalysis | Allows for catalyst recycling, reducing metal waste. mdpi.com | Immobilization of catalysts on solid supports. mdpi.com |
| Photocatalysis | Utilizes visible light as a renewable energy source, enabling milder reaction conditions. mdpi.com | Design of efficient photocatalysts for C–B bond activation. nih.gov |
Exploration of Novel Activation Modes and Reactivity Patterns for Boron Compounds
While the Suzuki-Miyaura coupling is the most well-known reaction of arylboronic acids, researchers are continuously exploring new ways to activate the carbon-boron bond to forge new types of chemical linkages. bohrium.com The unique structure of this compound, containing both a boronic acid and an alkene, offers exciting possibilities for novel reactivity.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from boronic acids under mild conditions. nih.govcam.ac.ukacs.org Future research could explore the single-electron oxidation of this compound to generate an aryl radical. This reactive intermediate could then participate in a variety of transformations beyond traditional cross-coupling, such as additions to electron-deficient olefins. nih.gov The presence of the butenyl side chain could also be exploited in intramolecular radical cyclization reactions, providing access to complex carbocyclic structures.
Dual Catalysis Approaches: Combining photoredox catalysis with other catalytic modes, such as Lewis base catalysis, can enable new reaction pathways. nih.gov For instance, a Lewis base could form a redox-active complex with this compound, facilitating its oxidation and subsequent radical formation. nih.gov
C–H Activation and Borylation: While not a direct transformation of the boronic acid itself, the development of methods for the direct C–H borylation of arenes and alkanes is a rapidly advancing field. scispace.comresearchgate.net This could provide alternative and more atom-economical routes to precursors of this compound.
| Activation Mode | Potential Transformation of this compound | Expected Outcome/Product Class |
| Photoredox-Generated Aryl Radical | Intermolecular addition to activated alkenes. nih.gov | Functionalized biaryl compounds. |
| Intramolecular Radical Cyclization | Radical addition onto the pendant butenyl group. | Fused and spirocyclic ring systems. |
| Lewis Base-Assisted Activation | Formation of a redox-active boronate complex. nih.gov | Enhanced reactivity in radical-forming reactions. |
Integration of this compound Chemistry with Flow Synthesis and Automation
Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better process control, and the potential for automation and high-throughput screening. tue.nlnih.gov Integrating the chemistry of this compound into flow systems is a promising avenue for future research.
Automated Reaction Optimization: Automated flow platforms can rapidly screen a wide range of reaction parameters, such as catalyst loading, temperature, and residence time, to quickly identify the optimal conditions for Suzuki-Miyaura couplings involving this compound. researchgate.netrsc.orgrsc.org This can significantly accelerate the development of new synthetic methods.
Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need for intermediate purification. researchgate.net For example, a flow process could be designed where this compound first undergoes a Suzuki-Miyaura coupling, and the resulting product is then immediately subjected to a second transformation, such as a hydroformylation or metathesis reaction on the butenyl side chain.
Synthesis of Compound Libraries: By integrating automated liquid handlers with flow reactors, large libraries of compounds based on the [4-(But-3-en-1-yl)phenyl] scaffold could be rapidly synthesized for applications in drug discovery and materials science. rug.nl
| Flow Chemistry Application | Benefit for this compound Chemistry | Example Process |
| High-Throughput Screening | Rapid optimization of Suzuki-Miyaura coupling conditions. rsc.org | An automated system varying catalysts, bases, and solvents. rsc.org |
| Telescoped Synthesis | Efficient multi-step synthesis in a single continuous operation. | Suzuki coupling followed by in-line alkene functionalization. |
| Library Synthesis | Automated production of a diverse set of derivatives. rug.nl | Coupling with various aryl halides, followed by diverse alkene modifications. |
Exploitation of Multifunctional Boronic Acids in Multicomponent and High-Throughput Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all the starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. rsc.orgnih.gov The bifunctional nature of this compound makes it an ideal candidate for the design of novel MCRs.
Orthogonal Reactivity: The boronic acid and alkene moieties can potentially react through independent and orthogonal pathways. For example, the boronic acid could participate in a Suzuki-Miyaura coupling, while the alkene undergoes a separate transformation like a Heck reaction or a Michael addition within the same pot.
Boronic Acid-Mediated MCRs: Boronic acids themselves can act as catalysts or key components in MCRs, often involving the formation of boronate esters as key intermediates. researchgate.netscite.ai Research could focus on designing new MCRs where this compound acts as a linchpin, bringing together multiple components through sequential or concerted bond-forming events.
Diversity-Oriented Synthesis: The dual reactivity of this molecule can be harnessed in diversity-oriented synthesis to create large and structurally diverse compound libraries. By varying the reaction partners for both the boronic acid and the alkene, a wide array of complex molecules can be accessed from a single, versatile building block. rug.nl
| Multifunctional Approach | Role of this compound | Potential for Complexity Generation |
| Orthogonal Tandem Catalysis | Substrate for two distinct, non-interfering catalytic cycles. | Rapid construction of complex scaffolds in a single operation. |
| Multicomponent Reactions (MCRs) | Key building block that incorporates into the final product via multiple reaction sites. nih.govrsc.org | High-efficiency synthesis of complex molecules from simple precursors. |
| Diversity-Oriented Synthesis | A versatile scaffold for generating a wide range of analogues. | Access to large chemical libraries for screening and discovery. rug.nl |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-(But-3-en-1-yl)phenyl]boronic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling using palladium catalysts, where the aryl halide precursor reacts with bis(pinacolato)diboron. Key parameters include temperature (80–100°C), solvent (THF or dioxane), and base (K₂CO₃ or CsF). Post-synthesis purification via column chromatography or recrystallization is critical to remove boroxin byproducts .
- Characterization : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm the vinyl and boronic acid moieties. For example, the vinyl proton signals typically appear at δ 5.0–6.0 ppm, while boronic acid protons resonate near δ 8.0–8.5 ppm .
Q. How can researchers address purification challenges specific to boronic acids?
- Challenge : Boronic acids often bind irreversibly to silica gel or form boroxins (cyclic anhydrides) during drying .
- Solution : Use alternative purification methods like solvent trituration (e.g., hexane/EtOAc) or aqueous workup under mild acidic conditions (pH 5–6). For boroxin removal, re-dissolve the product in THF and add a stoichiometric amount of water to regenerate the boronic acid .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for the butenyl group and aromatic protons .
- HPLC-MS : Employ reverse-phase HPLC with a C18 column and ESI-MS to confirm molecular weight (e.g., [M+H]⁺ or [M–OH]⁻ ions) .
Advanced Research Questions
Q. How does the butenyl substituent influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-donating butenyl group enhances boronic acid stability but may reduce electrophilicity in Suzuki couplings. Optimize by using Pd(OAc)₂ with SPhos ligand to activate the boronic acid. Monitor reaction progress via TLC or in situ IR spectroscopy .
- Case Study : In oxidative coupling (e.g., with AgNO₃/K₂S₂O₈), the vinyl group participates in radical-mediated pathways, forming conjugated dienes. Control potential side reactions by limiting oxidant concentration .
Q. What strategies validate the compound’s role in biological systems, such as tubulin polymerization inhibition?
- Biological Assay : Use the SRB (sulforhodamine B) assay to quantify cytotoxicity in cancer cell lines (e.g., Jurkat or B-16). Compare IC₅₀ values with combretastatin derivatives to assess potency .
- Structural Analysis : Perform docking studies to evaluate interactions between the boronic acid and tubulin’s colchicine-binding site. Replace the boronic acid with a carboxylic acid (e.g., compound 17 in ) to test if bioactivity is boron-dependent .
Q. How can computational modeling predict electronic effects of the butenyl-boronic acid motif?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution. Compare with analogs like 4-methoxyphenylboronic acid ( ) to quantify substituent effects on Lewis acidity .
- Conductance Analysis : Model single-molecule junction behavior using density functional theory (DFT)-non-equilibrium Green’s function (NEGF) to correlate butenyl conformation with conductance (e.g., ’s 2D histogram approach) .
Q. What functionalization methods enable its use in fluorescent sensors for saccharides?
- Sensor Design : Conjugate the boronic acid with carbon dots (CDs) via hydrothermal synthesis (e.g., phenylboronic acid in ). The butenyl group enhances π-conjugation, improving fluorescence quenching upon glucose binding .
- Selectivity Testing : Evaluate interference from fructose or mannitol by measuring fluorescence recovery in PBS buffer (pH 7.4). Use Stern-Volmer plots to quantify quenching efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
